2-Ethoxyoctane

Description

Structure

3D Structure

Properties

CAS No. |

63028-01-3 |

|---|---|

Molecular Formula |

C10H22O |

Molecular Weight |

158.28 g/mol |

IUPAC Name |

2-ethoxyoctane |

InChI |

InChI=1S/C10H22O/c1-4-6-7-8-9-10(3)11-5-2/h10H,4-9H2,1-3H3 |

InChI Key |

CRZJGWUGCYCOQX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)OCC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Physical Properties of 2-Ethoxyoctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-Ethoxyoctane. Due to a scarcity of published experimental data for this specific compound, this document presents computed properties from reliable chemical databases alongside detailed, generalized experimental protocols for the determination of key physical characteristics. This information is intended to guide researchers in handling and characterizing this compound in a laboratory setting.

Core Physical Properties of this compound

The following table summarizes the available quantitative data for this compound. It is important to note that most of these values are computationally predicted and should be confirmed by experimental measurement.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₂O | PubChem[1] |

| Molecular Weight | 158.28 g/mol | PubChem[1] |

| Boiling Point | Not available (experimentally) | |

| Melting Point | Not available (experimentally) | |

| Density | Not available (experimentally) | |

| Refractive Index | Not available (experimentally) | |

| Solubility | Insoluble in water (predicted) | PubChem (based on LogP) |

| LogP (Octanol/Water Partition Coefficient) | 3.8 | PubChem[1] |

Experimental Protocols for Physical Property Determination

The following sections detail standard laboratory procedures for measuring the key physical properties of a liquid organic compound such as this compound.

Determination of Boiling Point (Capillary Method)

The capillary method is a common and reliable technique for determining the boiling point of a small liquid sample.[2][3][4][5]

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., MelTemp)[4][6]

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating oil (e.g., mineral oil)

-

Heat source (e.g., Bunsen burner or hot plate)[4]

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the small test tube.[3]

-

The capillary tube, with its open end down, is placed inside the test tube containing the liquid.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is then placed in the Thiele tube filled with heating oil.

-

The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Upon further heating, the vapor of the liquid will fill the capillary tube. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.

-

At this point, the heat source is removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[4]

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used to determine the density of a liquid with high precision.[7][8]

Apparatus:

-

Pycnometer (volumetric flask with a ground-glass stopper containing a capillary tube)

-

Analytical balance

-

Thermometer

-

Water bath (for temperature control)

Procedure:

-

The clean, dry pycnometer is accurately weighed on an analytical balance (m₁).

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.

-

The filled pycnometer is weighed again to determine the mass of the liquid (m₂). The mass of the liquid is (m₂ - m₁).

-

The volume of the pycnometer (V) is determined by repeating the above steps with a reference liquid of known density (e.g., distilled water) at a specific temperature.

-

The density (ρ) of the sample liquid is calculated using the formula: ρ = (m₂ - m₁) / V

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a fundamental physical property that can be measured with high accuracy using a refractometer.[9]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Soft tissue paper

-

Solvent for cleaning (e.g., ethanol (B145695) or acetone)

Procedure:

-

The prism of the Abbe refractometer is cleaned with a suitable solvent and allowed to dry completely.

-

The instrument is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

A few drops of the liquid sample are placed on the surface of the prism using a dropper.

-

The prism is closed and the light source is switched on.

-

While looking through the eyepiece, the adjustment knob is turned until the field of view is divided into a light and a dark section.

-

The compensator is adjusted to eliminate any color fringes and to obtain a sharp, clear boundary line.

-

The boundary line is aligned with the center of the crosshairs.

-

The refractive index is read from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of the boiling point of this compound using the capillary method.

Caption: Workflow for Boiling Point Determination of this compound.

References

- 1. Octane, 2-ethoxy- | C10H22O | CID 3375569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Video: Boiling Points - Procedure [jove.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. phillysim.org [phillysim.org]

- 7. mt.com [mt.com]

- 8. calnesis.com [calnesis.com]

- 9. mt.com [mt.com]

2-Ethoxyoctane CAS number and molecular weight.

This technical guide provides a comprehensive overview of 2-Ethoxyoctane, focusing on its chemical properties, a plausible synthetic route, and a discussion of its known biological activities for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is an organic compound classified as a dialkyl ether. The following table summarizes its key quantitative data.

| Property | Value | Source |

| CAS Number | 63028-01-3 | [1][2][3][4] |

| Molecular Formula | C10H22O | [1][2][3][4] |

| Molecular Weight | 158.28 g/mol | [1][3][4][5][6] |

| IUPAC Name | This compound | [3][4] |

| Synonyms | Octane, 2-ethoxy- | [3][4] |

| Canonical SMILES | CCCCCCC(C)OCC | [3][4] |

| InChI Key | CRZJGWUGCYCOQX-UHFFFAOYSA-N | [3][4] |

Synthesis of this compound

For the synthesis of this compound, this would involve the reaction of sodium 2-octoxide with an ethyl halide (e.g., ethyl bromide or ethyl iodide), or alternatively, the reaction of sodium ethoxide with a 2-halooctane (e.g., 2-bromooctane (B146060) or 2-iodooctane). The former is generally preferred to minimize elimination side reactions.

General Experimental Protocol: Williamson Ether Synthesis

The following is a generalized experimental protocol for the synthesis of an alkyl ether like this compound via the Williamson ether synthesis. This protocol is based on established chemical principles and not on a specific published synthesis of this compound.

Materials:

-

Sodium hydride (NaH) or another strong base

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Ethyl bromide or ethyl iodide

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Alkoxide Formation: In a dry, inert atmosphere (e.g., under nitrogen or argon), a solution of 2-octanol in an anhydrous solvent (diethyl ether or THF) is prepared in a round-bottom flask. To this solution, sodium hydride is added portion-wise with stirring. The reaction is allowed to proceed at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 2-octoxide.

-

Nucleophilic Substitution: The solution of sodium 2-octoxide is cooled in an ice bath. Ethyl bromide or ethyl iodide is then added dropwise from a dropping funnel. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature and the excess sodium hydride is quenched by the careful, slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound is then purified by fractional distillation to yield the pure product.

Logical Workflow for Williamson Ether Synthesis

Caption: A logical workflow for the synthesis of this compound via the Williamson ether synthesis.

Biological Activity and Signaling Pathways

A comprehensive search of scientific literature and chemical databases did not yield any studies on the biological activity or signaling pathways of this compound. Therefore, there is no information available in the public domain regarding its pharmacological effects, mechanism of action, or its potential applications in drug development at this time. Further research would be required to determine any potential biological activity.

References

- 1. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents | Semantic Scholar [semanticscholar.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Ether synthesis by etherification (alkylation) [organic-chemistry.org]

- 4. Octane, 2-ethoxy- | C10H22O | CID 3375569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. (2R)-2-ethoxyoctane | C10H22O | CID 40523743 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Ethoxyoctane: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethoxyoctane (CAS No. 63028-01-3). It is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This document includes detailed experimental protocols for the acquisition of such data.

Chemical Structure and Properties:

-

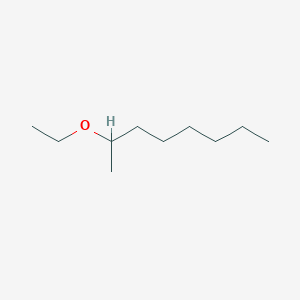

Structure:

Spectroscopic Data Summary

The following sections present the predicted spectroscopic data for this compound, summarized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃). The protons on carbons adjacent to the ether oxygen are shifted downfield.[4][5][6] Similarly, the carbon atoms bonded to the oxygen atom in an ether experience a downfield shift in the ¹³C NMR spectrum, typically in the 50-80 ppm range.[4][7]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.4 - 3.5 | Multiplet | 1H | -O-CH(CH₃)- |

| ~3.3 - 3.4 | Quartet | 2H | -O-CH₂-CH₃ |

| ~1.4 - 1.6 | Multiplet | 2H | -CH₂-CH(O)- |

| ~1.2 - 1.4 | Multiplet | 8H | -(CH₂)₄-CH₃ |

| ~1.1 | Triplet | 3H | -O-CH₂-CH₃ |

| ~1.0 | Doublet | 3H | -O-CH(CH₃)- |

| ~0.9 | Triplet | 3H | -(CH₂)₅-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~75 - 80 | -O-CH(CH₃)- |

| ~65 - 70 | -O-CH₂-CH₃ |

| ~35 - 40 | -CH₂-CH(O)- |

| ~30 - 35 | -(CH₂)₅-CH₃ |

| ~25 - 30 | -(CH₂)₅-CH₃ |

| ~20 - 25 | -(CH₂)₅-CH₃ |

| ~20 - 25 | -O-CH(CH₃)- |

| ~15 - 20 | -O-CH₂-CH₃ |

| ~10 - 15 | -(CH₂)₅-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of an ether is characterized by a strong C-O stretching absorption.[4] For aliphatic ethers like this compound, this band is typically found in the 1060-1150 cm⁻¹ region.[8] The spectrum will also show characteristic C-H stretching and bending frequencies.

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2850 - 3000 | Strong | C-H (alkane) stretching |

| 1450 - 1470 | Medium | C-H (alkane) bending |

| 1370 - 1380 | Medium | C-H (alkane) bending |

| 1060 - 1150 | Strong | C-O (ether) stretching |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be characteristic of an aliphatic ether, with common fragmentation pathways involving cleavage of the C-O and C-C bonds adjacent to the oxygen atom.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Assignment |

| 158 | [C₁₀H₂₂O]⁺ (Molecular Ion) |

| 129 | [M - C₂H₅]⁺ |

| 115 | [M - C₃H₇]⁺ |

| 87 | [CH₃-CH(O-CH₂-CH₃)]⁺ |

| 73 | [CH(CH₃)-O-CH₂-CH₃]⁺ |

| 59 | [CH₃-CH-O-CH₂]⁺ |

| 45 | [CH₃-CH₂-O]⁺ |

| 29 | [CH₃-CH₂]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire the spectrum with a standard pulse sequence.

-

Typical parameters include a spectral width of 0-12 ppm, a relaxation delay of 1 second, and an acquisition time of 2-4 seconds.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the carbon frequency.

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time with a greater number of scans are typically required compared to ¹H NMR.

-

-

Data Processing:

-

Apply a Fourier transform to the raw data (FID).

-

Perform phase and baseline corrections.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, the spectrum can be acquired directly as a "neat" thin film between two salt plates (e.g., NaCl or KBr).[9][10]

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty salt plates.

-

Place a drop of the liquid sample on one salt plate and cover it with the second plate to create a thin film.[9][10]

-

Place the "sandwich" in the sample holder of the spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Injector: Split/splitless injector at 250°C.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250°C) at a rate of 10-20°C/min.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 20 to 200.

-

Source Temperature: 230°C.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak for the molecular ion and characteristic fragment ions. Compare the obtained spectrum with a reference library if available.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. Octane, 2-ethoxy- | C10H22O | CID 3375569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2R)-2-ethoxyoctane | C10H22O | CID 40523743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fiveable.me [fiveable.me]

- 8. infrared spectrum of ethoxyethane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of diethyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. webassign.net [webassign.net]

A Technical Guide to the Chirality and Stereoisomers of 2-Ethoxyoctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of 2-ethoxyoctane, a chiral ether with significant relevance in synthetic organic chemistry and as a potential chiral building block. The document details the foundational principles of its chirality, methods for the enantioselective synthesis of its stereoisomers, and protocols for their analytical separation. Quantitative data on the physicochemical properties of the (R)- and (S)-enantiomers are presented, alongside detailed experimental methodologies. This guide serves as a critical resource for professionals engaged in asymmetric synthesis, chiral analysis, and the development of enantiomerically pure compounds.

Introduction to the Chirality of this compound

This compound is a chiral molecule due to the presence of a stereocenter at the second carbon atom (C2) of the octane (B31449) chain. This carbon is bonded to four different substituents: a hydrogen atom, a methyl group, a hexyl group, and an ethoxy group. This asymmetry gives rise to the existence of two non-superimposable mirror images, known as enantiomers: (R)-2-ethoxyoctane and (S)-2-ethoxyoctane.

The spatial arrangement of these substituents around the chiral center dictates the molecule's interaction with other chiral entities, a fundamental concept in pharmacology and materials science. The distinct three-dimensional structures of the (R) and (S) enantiomers can lead to different biological activities and physical properties.

Potential Applications of 2-Ethoxyoctane in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethoxyoctane, a secondary ether, presents potential as a versatile compound in the field of organic synthesis. While specific applications are not extensively documented, its structural similarity to other commercially relevant ethers suggests its utility as a solvent in a variety of chemical transformations and as a potential precursor in the synthesis of fine chemicals. This technical guide explores the synthesis of this compound and extrapolates its potential applications in key organic reactions, supported by detailed hypothetical experimental protocols and process visualizations. All quantitative data is summarized for clarity, and logical workflows are presented using diagrammatic representations.

Introduction and Physicochemical Properties

This compound is an organic compound with the chemical formula C10H22O.[1][2][3] As a chiral secondary ether, it can exist as two enantiomers, (R)-2-ethoxyoctane and (S)-2-ethoxyoctane. Its structure imparts properties that could be advantageous in organic synthesis, such as moderate polarity and a relatively high boiling point compared to diethyl ether. While detailed experimental data on its physical properties are scarce, estimations can be made based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H22O | [1][2][3] |

| Molecular Weight | 158.28 g/mol | [2][3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 63028-01-3 | [1][3] |

| Canonical SMILES | CCCCCCC(C)OCC | [1] |

| XLogP3-AA | 3.8 | [2][3] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 7 | [1] |

Synthesis of this compound

The most common method for the synthesis of this compound is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide.[4][5] This reaction typically proceeds via an SN2 mechanism.

Synthesis via Williamson Ether Synthesis

Two primary pathways exist for the synthesis of this compound from octan-2-ol using the Williamson ether synthesis.

Pathway A: From (-)-octan-2-ol and Ethyl Iodide

When pure (-)-octan-2-ol is treated with sodium metal and then ethyl iodide, the product is this compound.[4] This reaction proceeds with retention of configuration at the chiral center.

Pathway B: From (-)-octan-2-ol via a Tosylate Intermediate

Treating pure (-)-octan-2-ol with tosyl chloride and pyridine (B92270), followed by reaction with sodium ethoxide, also yields this compound.[4] This pathway involves an inversion of configuration at the chiral center due to the SN2 attack of the ethoxide ion on the tosylated intermediate.

Table 2: Stereochemical Outcome of this compound Synthesis

| Starting Material | Reagents | Product | Specific Rotation | Mechanism |

| (-)-octan-2-ol | 1. Na2. CH3CH2I | (-)-2-ethoxyoctane | -15.60° | SN2 (retention) |

| (-)-octan-2-ol | 1. TsCl, pyridine2. NaOCH2CH3 | (+)-2-ethoxyoctane | +15.60° | SN2 (inversion) |

Experimental Protocol: Synthesis of (S)-2-Ethoxyoctane (Hypothetical)

Materials:

-

(R)-(-)-Octan-2-ol

-

Tosyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Sodium ethoxide (NaOEt)

-

Ethanol (B145695) (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

-

To a solution of (R)-(-)-octan-2-ol (1.0 eq) in anhydrous pyridine at 0 °C under an inert atmosphere, add tosyl chloride (1.1 eq) portion-wise.

-

Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the tosylate intermediate.

-

To a solution of sodium ethoxide (1.5 eq) in anhydrous ethanol, add the tosylate intermediate (1.0 eq) dissolved in a minimal amount of anhydrous ethanol.

-

Heat the reaction mixture to reflux and stir for 12-18 hours.

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Partition the residue between water and diethyl ether.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain (S)-2-ethoxyoctane.

Caption: Synthesis workflow for (S)-2-Ethoxyoctane via tosylation and nucleophilic substitution.

Potential Applications in Organic Synthesis

While specific documented uses are limited, the properties of this compound suggest its potential as a solvent and a reactant in several key organic transformations, analogous to other ethers like 2-ethoxypentane.[6][7]

As a "Green" Solvent Alternative

Ethers are a crucial class of solvents in organic synthesis.[8] With a likely higher boiling point than diethyl ether and THF, this compound could be a more environmentally friendly alternative by reducing volatile organic compound (VOC) emissions. Its moderate polarity would make it suitable for a range of reactions.

Table 3: Comparison of this compound with Common Ether Solvents (Estimated Properties)

| Solvent | Boiling Point (°C) | Density (g/mL) | Polarity |

| Diethyl Ether | 34.6 | 0.713 | Low |

| Tetrahydrofuran (THF) | 66 | 0.889 | Moderate |

| This compound | ~170-180 (est.) | ~0.8 (est.) | Moderate |

Grignard Reactions

The lone pairs on the oxygen atom of this compound can effectively solvate and stabilize Grignard reagents, which is crucial for their formation and reactivity. Its higher boiling point could be advantageous for reactions with less reactive alkyl or aryl halides that require elevated temperatures.

Hypothetical Protocol: Grignard Reaction using this compound

-

To a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, add magnesium turnings (1.2 eq).

-

Add a solution of an alkyl/aryl halide (1.0 eq) in anhydrous this compound dropwise to initiate the reaction.

-

Once the reaction begins, add the remaining halide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

-

Cool the reaction mixture to 0 °C and add a solution of the carbonyl compound (1.0 eq) in anhydrous this compound dropwise.

-

After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the product with diethyl ether, dry the organic layer, and purify by chromatography or distillation.

References

- 1. guidechem.com [guidechem.com]

- 2. (2R)-2-ethoxyoctane | C10H22O | CID 40523743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Octane, 2-ethoxy- | C10H22O | CID 3375569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. There are two ways of making this compound from octan-2-ol using the Wil.. [askfilo.com]

- 5. There are two different ways of making this compound from octan-... | Study Prep in Pearson+ [pearson.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]

2-Ethoxyoctane: A Versatile Chiral Building Block for Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Chiral building blocks are fundamental to modern drug discovery and development, enabling the synthesis of enantiomerically pure pharmaceuticals with enhanced efficacy and reduced side effects.[1][2][] Among the diverse array of available synthons, chiral ethers are gaining prominence due to their stability and utility in constructing complex molecular architectures. This technical guide focuses on 2-ethoxyoctane, a promising and versatile chiral building block, detailing its synthesis, properties, and potential applications in asymmetric synthesis.

Physicochemical Properties of this compound

While specific experimental data for enantiomerically pure this compound is not extensively reported, its physical properties can be extrapolated from its precursor, 2-octanol (B43104), and general trends for chiral ethers.

| Property | (R)-2-Octanol | (S)-2-Octanol | Racemic 2-Octanol | (R)-2-Ethoxyoctane (Predicted) | (S)-2-Ethoxyoctane (Predicted) |

| Boiling Point (°C) | 178-180 | 178-180 | 177-182 | ~170-175 | ~170-175 |

| Density (g/cm³ at 20°C) | 0.819 | 0.819 | 0.82 | ~0.81 | ~0.81 |

| Specific Rotation ([α]D) | -9.9° | +9.9° | 0° | Varies | Varies |

| CAS Number | 6169-06-8 | 5978-70-1 | 123-96-6 | Not available | Not available |

Table 1: Physicochemical Properties of 2-Octanol and Predicted Properties of this compound.

Synthesis of Chiral this compound

The synthesis of enantiomerically enriched this compound is predicated on the availability of chiral 2-octanol. Two primary strategies for obtaining chiral 2-octanol are the resolution of racemic 2-octanol and the asymmetric reduction of 2-octanone (B155638).

Kinetic resolution is a widely employed method for separating enantiomers by their differential reaction rates with a chiral catalyst or reagent.[4][5][6] Lipase-catalyzed transesterification is a particularly effective and scalable approach for resolving secondary alcohols like 2-octanol.[7]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-2-Octanol

-

Materials: Racemic 2-octanol, vinyl acetate (B1210297), immobilized lipase (B570770) (e.g., Novozym® 435), and an appropriate organic solvent (e.g., hexane (B92381) or toluene).

-

Procedure:

-

To a solution of racemic 2-octanol (1 equivalent) in the chosen solvent, add vinyl acetate (0.5-0.6 equivalents).

-

Add the immobilized lipase (typically 1-10% by weight of the substrate).

-

Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress using gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC).

-

The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

-

Filter off the immobilized lipase for reuse.

-

Separate the unreacted (S)-2-octanol from the (R)-2-octyl acetate by distillation or column chromatography.

-

Hydrolyze the (R)-2-octyl acetate (e.g., using NaOH in methanol (B129727)/water) to obtain (R)-2-octanol.

-

Purify the resulting enantiomers of 2-octanol by distillation.

-

| Entry | Lipase | Acyl Donor | Solvent | Temp (°C) | Conversion (%) | e.e. of Alcohol (%) | e.e. of Ester (%) |

| 1 | Novozym® 435 | Vinyl Acetate | Hexane | 30 | ~50 | >99 (S) | >99 (R) |

| 2 | Lipase AK | Isopropenyl Acetate | Toluene | 40 | ~50 | >98 (S) | >98 (R) |

| 3 | Candida antarctica Lipase B | Acetic Anhydride | Dichloromethane | 25 | ~50 | >99 (S) | >99 (R) |

Table 2: Representative Data for Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols. (Note: Data is representative for secondary alcohols and may vary for 2-octanol).

// Nodes rac_2_octanol [label="Racemic 2-Octanol", fillcolor="#F1F3F4", fontcolor="#202124"]; lipase [label="Immobilized Lipase\n(e.g., Novozym® 435)", fillcolor="#FBBC05", fontcolor="#202124"]; vinyl_acetate [label="Vinyl Acetate", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Transesterification", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; separation [label="Separation\n(Chromatography/Distillation)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; s_2_octanol [label="(S)-2-Octanol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; r_2_octyl_acetate [label="(R)-2-Octyl Acetate", fillcolor="#F1F3F4", fontcolor="#202124"]; hydrolysis [label="Hydrolysis\n(e.g., NaOH/MeOH)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; r_2_octanol [label="(R)-2-Octanol", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges rac_2_octanol -> reaction; lipase -> reaction; vinyl_acetate -> reaction; reaction -> separation [label="Mixture of (S)-2-Octanol\nand (R)-2-Octyl Acetate"]; separation -> s_2_octanol; separation -> r_2_octyl_acetate; r_2_octyl_acetate -> hydrolysis; hydrolysis -> r_2_octanol; } DOT Figure 1: Workflow for the kinetic resolution of racemic 2-octanol.

An alternative to resolution is the asymmetric reduction of the prochiral ketone, 2-octanone, using a chiral reducing agent or a catalyst. Biocatalytic reductions using alcohol dehydrogenases (ADHs) or chemical reductions with chiral metal catalysts are common methods.[7]

Experimental Protocol: Asymmetric Hydrogenation of 2-Octanone

-

Materials: 2-octanone, a chiral ruthenium or rhodium catalyst (e.g., RuCl2[(R)-BINAP][(R,R)-DPEN]), a hydrogen source (e.g., H2 gas or isopropanol), and a suitable solvent (e.g., methanol or isopropanol).

-

Procedure:

-

In a pressure vessel, dissolve 2-octanone and the chiral catalyst in the solvent.

-

If using H2 gas, purge the vessel with hydrogen and pressurize to the desired pressure (e.g., 10-50 atm).

-

If using transfer hydrogenation, add a hydrogen donor like isopropanol.

-

Stir the reaction at a specific temperature (e.g., 25-80 °C) until the reaction is complete (monitored by GC or TLC).

-

After completion, carefully vent the reactor.

-

Remove the catalyst by filtration or extraction.

-

Purify the resulting chiral 2-octanol by distillation.

-

| Catalyst | H2 Source | Solvent | Temp (°C) | Yield (%) | e.e. (%) |

| RuCl2[(R)-BINAP][(R,R)-DPEN] | H2 (20 atm) | Methanol | 50 | >95 | >98 (R) |

| [((S)-xylyl-PhanePhos)RuCl2]2 | Isopropanol | Toluene | 80 | >90 | >99 (S) |

| ADH from Rhodococcus ruber | Isopropanol | Buffer/Hexane | 30 | >99 | >99 (S) |

Table 3: Representative Data for Asymmetric Reduction of Prochiral Ketones. (Note: Data is representative and may vary for 2-octanone).

// Nodes octanone [label="2-Octanone", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [label="Chiral Catalyst\n(e.g., Ru-BINAP)", fillcolor="#FBBC05", fontcolor="#202124"]; h2_source [label="Hydrogen Source\n(H2 or Isopropanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; reduction [label="Asymmetric\nReduction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Purification\n(Distillation)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; chiral_octanol [label="Chiral 2-Octanol\n((R) or (S))", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges octanone -> reduction; catalyst -> reduction; h2_source -> reduction; reduction -> purification; purification -> chiral_octanol; } DOT Figure 2: Workflow for the asymmetric reduction of 2-octanone.

Once enantiomerically pure 2-octanol is obtained, it can be converted to this compound via a Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis of (R)-2-Ethoxyoctane

-

Materials: (R)-2-octanol, a strong base (e.g., sodium hydride), an ethylating agent (e.g., ethyl iodide or diethyl sulfate), and an aprotic polar solvent (e.g., tetrahydrofuran (B95107) or dimethylformamide).

-

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-2-octanol in the solvent.

-

Cool the solution in an ice bath and slowly add the strong base to form the alkoxide.

-

Allow the mixture to stir for a period to ensure complete deprotonation.

-

Add the ethylating agent dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

-

Quench the reaction by carefully adding water.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO4), and concentrate under reduced pressure.

-

Purify the resulting (R)-2-ethoxyoctane by distillation.

-

// Nodes r_2_octanol [label="(R)-2-Octanol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; base [label="Strong Base\n(e.g., NaH)", fillcolor="#FBBC05", fontcolor="#202124"]; deprotonation [label="Deprotonation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; alkoxide [label="(R)-2-Octoxide", fillcolor="#F1F3F4", fontcolor="#202124"]; ethylating_agent [label="Ethylating Agent\n(e.g., Ethyl Iodide)", fillcolor="#F1F3F4", fontcolor="#202124"]; sn2 [label="SN2 Reaction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; r_2_ethoxyoctane [label="(R)-2-Ethoxyoctane", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges r_2_octanol -> deprotonation; base -> deprotonation; deprotonation -> alkoxide; alkoxide -> sn2; ethylating_agent -> sn2; sn2 -> r_2_ethoxyoctane; } DOT Figure 3: Synthesis of (R)-2-ethoxyoctane via Williamson ether synthesis.

Applications of Chiral this compound in Asymmetric Synthesis

Chiral ethers like this compound can serve as valuable intermediates or chiral auxiliaries in a variety of asymmetric transformations.

-

Chiral Solvents and Additives: The chiral environment provided by this compound can influence the stereochemical outcome of certain reactions when used as a solvent or additive.

-

Precursor to Chiral Ligands: The octyl chain can be functionalized to introduce coordinating groups, allowing for the synthesis of novel chiral ligands for asymmetric catalysis.

-

Synthesis of Biologically Active Molecules: The 2-ethoxyoctyl moiety can be incorporated into the structure of potential drug candidates, where the stereochemistry at the C2 position can be critical for biological activity. Chiral allylic aryl ethers, for instance, are important intermediates in the synthesis of various bioactive molecules.[8]

-

Chiral Crown Ether Synthesis: Chiral ethers are key components in the synthesis of chiral crown ethers, which have applications in enantiomeric recognition, asymmetric catalysis, and selective ion extraction.[9][10][11]

// Nodes ethoxyoctane [label="Chiral this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; applications [label="Potential Applications", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; solvents [label="Chiral Solvents/\nAdditives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ligands [label="Precursor to\nChiral Ligands", fillcolor="#4285F4", fontcolor="#FFFFFF"]; bioactive [label="Synthesis of\nBioactive Molecules", fillcolor="#4285F4", fontcolor="#FFFFFF"]; crown_ethers [label="Synthesis of Chiral\nCrown Ethers", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges ethoxyoctane -> applications; applications -> solvents; applications -> ligands; applications -> bioactive; applications -> crown_ethers; } DOT Figure 4: Potential applications of chiral this compound.

Conclusion

This compound represents a readily accessible and versatile chiral building block with significant potential in asymmetric synthesis. Its preparation from racemic 2-octanol via efficient and scalable kinetic resolution methods, or from 2-octanone through asymmetric reduction, provides access to both enantiomers in high purity. The subsequent etherification is a straightforward and high-yielding transformation. The utility of chiral this compound as a precursor to more complex chiral molecules, ligands, and as a chiral auxiliary warrants further exploration by researchers in the fields of organic synthesis and drug development.

References

- 1. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Size‐Accelerated Kinetic Resolution of Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pharmtech.com [pharmtech.com]

- 8. Catalytic Asymmetric Synthesis of Branched Chiral Allylic Phenyl Ethers from (E)-Allylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of 2-Ethoxyoctane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-ethoxyoctane, an ether of interest in various chemical and pharmaceutical applications. A comprehensive review of available scientific literature and chemical databases indicates a notable absence of specific quantitative solubility data for this compound in common organic solvents. This document aims to bridge this gap by providing detailed experimental protocols for determining solubility, a theoretical framework for understanding the intermolecular forces at play, and a guide to interpreting expected solubility based on the structural characteristics of this compound and various solvents.

Introduction to this compound and its Solubility

This compound (C₁₀H₂₂O) is an organic compound classified as an ether.[1][2] Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups.[3][4] The general formula for an ether is R-O-R'. Due to the C-O bonds, ethers are slightly polar but are not capable of hydrogen bonding with themselves, which results in relatively low boiling points compared to alcohols of similar molecular weight.[4][5] However, the oxygen atom in an ether can act as a hydrogen bond acceptor, allowing for some solubility in protic solvents.[6]

Generally, ethers are considered versatile solvents due to their ability to dissolve a wide range of polar and nonpolar compounds.[3][7] They are typically miscible with most common organic solvents.[3] The solubility of a specific ether like this compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.[8][9]

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases reveals a significant gap in publicly available quantitative solubility data for this compound in common organic solvents such as ethanol (B145695), methanol, acetone, diethyl ether, hexane (B92381), and toluene. While general principles of ether solubility suggest it would be soluble in these solvents, specific measurements in g/100 mL or mol/L are not documented in the reviewed sources. Therefore, experimental determination is necessary to establish these values.

The following table is provided as a template for researchers to populate with experimentally determined data.

| Solvent | Chemical Formula | Polarity | Expected Solubility of this compound | Experimentally Determined Solubility ( g/100 mL at 25°C) |

| Hexane | C₆H₁₄ | Non-polar | High | Data not available |

| Toluene | C₇H₈ | Non-polar | High | Data not available |

| Diethyl Ether | C₄H₁₀O | Slightly Polar | High (Miscible) | Data not available |

| Acetone | C₃H₆O | Polar Aprotic | Moderate to High | Data not available |

| Ethanol | C₂H₅OH | Polar Protic | Moderate to High | Data not available |

| Methanol | CH₃OH | Polar Protic | Moderate | Data not available |

Theoretical Framework: Intermolecular Forces and Solubility

The solubility of this compound is dictated by the balance of intermolecular forces between it and the solvent molecules.

-

This compound's Molecular Structure: It consists of a polar ether group (-O-) and a non-polar ten-carbon alkyl chain. The long alkyl chain makes the molecule predominantly non-polar.

-

Van der Waals Forces (London Dispersion Forces): These are the primary forces of attraction between the non-polar alkyl chains of this compound and non-polar solvents like hexane and toluene. These forces are also present in all other solvent interactions.

-

Dipole-Dipole Interactions: The C-O-C bond in the ether group creates a small dipole moment, allowing for dipole-dipole interactions with polar solvents like acetone.[6]

-

Hydrogen Bonding: this compound cannot donate a hydrogen bond but its oxygen atom can act as a hydrogen bond acceptor. This allows for interactions with protic solvents like ethanol and methanol.[6]

The interplay of these forces determines solubility. A diagram illustrating these relationships is provided below.

References

- 1. Octane, 2-ethoxy- | C10H22O | CID 3375569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:63028-01-3 | Chemsrc [chemsrc.com]

- 3. Ethers | Research Starters | EBSCO Research [ebsco.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Ch16: Ethers [chem.ucalgary.ca]

- 7. quora.com [quora.com]

- 8. Solvent Miscibility Table [sigmaaldrich.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

Thermal stability and decomposition of 2-Ethoxyoctane.

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Ethoxyoctane

Introduction

This compound is a dialkyl ether, a class of organic compounds recognized for their utility as solvents in various chemical processes.[1] A comprehensive understanding of their thermal stability is paramount for ensuring safe handling, storage, and application, particularly in processes requiring elevated temperatures. This technical guide outlines the theoretical framework for the thermal decomposition of this compound, alongside detailed experimental protocols for its empirical investigation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C10H22O | [2][3] |

| Molecular Weight | 158.28 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 63028-01-3 | [2][3] |

| Topological Polar Surface Area | 9.2 Ų | [2] |

| Rotatable Bond Count | 7 | [2] |

Theoretical Thermal Decomposition Pathway

The pyrolysis of aliphatic ethers typically proceeds through a free-radical chain reaction mechanism.[4] The initiation step involves the homolytic cleavage of a C-O or C-C bond, with the C-O bond being the more likely point of initial scission due to its lower bond dissociation energy compared to C-C and C-H bonds.

For this compound, the proposed primary decomposition pathway is initiated by the cleavage of the C-O bond, leading to the formation of an ethoxy radical and a 2-octyl radical. These radicals can then undergo a series of propagation steps, including hydrogen abstraction and β-scission, to yield a variety of smaller, more stable molecules. Common products from the pyrolysis of ethers include alkanes, alkenes, aldehydes, and ketones.[5]

Based on general mechanisms for ether pyrolysis, a plausible decomposition pathway for this compound is proposed to yield ethene and 2-octanol, or ethane (B1197151) and 2-octanone, among other potential products.

Caption: Proposed thermal decomposition pathway for this compound.

Experimental Investigation of Thermal Stability

The thermal stability of this compound can be empirically determined using thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6][7]

Experimental Protocols

4.1.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8] This technique is used to determine the decomposition temperatures and to quantify the mass loss associated with decomposition.

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (typically 3-10 mg) of this compound is placed in an inert sample pan (e.g., aluminum or platinum).

-

Experimental Conditions:

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from this curve, often with the aid of the first derivative (DTG) curve, which shows the rate of mass loss.[6]

4.1.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these transitions.

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Temperature Program: The sample and reference are subjected to the same temperature program as in the TGA analysis (e.g., heating from ambient to 600 °C at 10 °C/min).

-

Atmosphere: The experiment is conducted under a continuous flow of an inert gas.

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic or exothermic peaks indicate thermal events. The peak temperature and the area under the peak provide information about the temperature and enthalpy of the transition, respectively.

Experimental Workflow

The general workflow for the experimental investigation of the thermal stability of this compound is depicted below.

Caption: Experimental workflow for thermal analysis of this compound.

Anticipated Quantitative Data

While specific data for this compound is unavailable, the following table presents typical quantitative data that might be expected from the thermal analysis of a similar aliphatic ether. This data is for illustrative purposes only.

| Parameter | Anticipated Value Range | Analytical Technique |

| Onset Decomposition Temperature (Tonset) | 150 - 250 °C | TGA |

| Temperature at Max Decomposition Rate (Tmax) | 200 - 300 °C | TGA (DTG) |

| Total Mass Loss | > 95% | TGA |

| Enthalpy of Decomposition (ΔHdecomp) | 50 - 150 J/g | DSC |

Conclusion

The thermal stability of this compound is a critical parameter for its safe and effective use in various applications. While direct experimental data is currently lacking, established principles of ether pyrolysis suggest a free-radical decomposition mechanism. The proposed experimental protocols, utilizing TGA and DSC, provide a robust framework for the empirical determination of its thermal properties. The resulting data will be invaluable for researchers, scientists, and drug development professionals in assessing the operational limits and potential hazards associated with this compound.

References

- 1. Showing Compound 2-Ethoxybutane (FDB003388) - FooDB [foodb.ca]

- 2. Octane, 2-ethoxy- | C10H22O | CID 3375569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

2-Ethoxyoctane safety data sheet and handling precautions.

This technical guide provides an in-depth overview of the known properties, potential hazards, and recommended handling precautions for 2-Ethoxyoctane. The information is tailored for researchers, scientists, and professionals in drug development who may handle this compound.

Chemical and Physical Properties

Quantitative data for this compound is limited. The following table summarizes computed and available physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₂O | PubChem |

| Molecular Weight | 158.28 g/mol | PubChem |

| CAS Number | 63028-01-3 | Chemsrc[1] |

| Synonyms | Ethyl octan-2-yl ether | Guidechem[2] |

| XLogP3-AA (LogP) | 3.8 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 7 | PubChem |

| Topological Polar Surface Area | 9.2 Ų | PubChem |

| Complexity | 71.3 | PubChem |

Hazard Identification and GHS Classification

A definitive Globally Harmonized System (GHS) classification for this compound is not publicly available. However, based on the structure of an aliphatic ether, the following hazards should be anticipated.

Anticipated GHS Classification:

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | Category 3 or 4 | 🔥 | Warning | H226: Flammable liquid and vapor or H227: Combustible liquid |

| Skin Corrosion/Irritation | Category 2 | ❗ | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | ❗ | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | ❗ | Warning | H335: May cause respiratory irritation |

| Aspiration Hazard | Category 1 | स्वास्थ्य खतरा | Danger | H304: May be fatal if swallowed and enters airways |

Key Potential Hazards:

-

Flammability: As an ether, this compound is expected to be flammable. Vapors may be heavier than air and can travel to an ignition source.

-

Peroxide Formation: Ethers are notorious for forming explosive peroxides upon exposure to air and light.[3][4] This risk increases with storage time, especially after a container has been opened.[3][5] The presence of crystalline solids in or around the container cap can indicate dangerous levels of peroxides.[4]

-

Skin and Eye Irritation: Prolonged or repeated contact may cause skin and eye irritation.[6]

-

Respiratory Irritation: Inhalation of vapors may irritate the respiratory tract.[6]

-

Toxicological Data: No specific toxicological studies for this compound were found. Studies on related glycol ethers, such as 2-ethoxyethanol, have shown potential for reproductive and developmental toxicity, as well as effects on the hematopoietic system.[7][8] However, direct extrapolation of these findings to this compound is not scientifically valid without specific studies.

Handling Precautions and Experimental Protocols

Given the anticipated hazards, stringent safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)

A risk assessment should guide the selection of appropriate PPE. The following are general recommendations for handling ethers.

| PPE | Specification | Rationale |

| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact. Note that ethers can permeate some glove materials; consult glove manufacturer's data. Change gloves frequently, especially after a splash.[9] |

| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes and vapors. |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. A flame-resistant lab coat is recommended.[6] | To prevent accidental skin contact and provide a barrier in case of small spills or splashes. |

| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. | To minimize inhalation of vapors. If engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges may be necessary. |

Safe Handling Workflow

The following workflow is recommended for handling this compound and similar ethers in a laboratory setting.

Protocol for Peroxide Detection

Due to the significant risk of peroxide formation, a strict protocol for monitoring is mandatory.

Visual Inspection: Before opening any container of an ether, visually inspect it for signs of peroxide formation.[4] Look for:

-

Crystalline solids, especially around the cap and threads.

-

Cloudiness or turbidity in the liquid.

-

Stratification of the liquid.

If any of these signs are present, DO NOT MOVE OR OPEN THE CONTAINER . Contact your institution's Environmental Health and Safety (EHS) office immediately.[5]

Chemical Testing: If the container is within its expiration period and shows no visual signs of peroxides, it should be tested before use, especially before any distillation or concentration step.[3][10]

-

Objective: To quantify the concentration of peroxides in the ether.

-

Materials: Commercial peroxide test strips (e.g., potassium iodide-based strips).

-

Procedure: a. In a chemical fume hood, carefully open the container. b. Using forceps, dip the test strip into the this compound for the time specified by the manufacturer. c. Remove the strip and compare the color change to the provided chart to determine the peroxide concentration.

-

Action Levels:

-

< 20 ppm: Generally safe for use.

-

20-100 ppm: Use with caution. Avoid distillation or evaporation.

-

> 100 ppm: Unsafe for use. The material should be decontaminated or disposed of as hazardous waste through your EHS office.[3]

-

Storage and Disposal

Proper storage is critical to minimizing the hazards associated with this compound.

Storage

-

Container: Store in the original, tightly sealed, light-resistant container.[5]

-

Location: Store in a cool, dry, well-ventilated area inside a designated flammable liquids storage cabinet.[11][12]

-

Segregation: Store away from oxidizing agents, strong acids, and sources of heat or ignition.[11][13]

-

Labeling: All containers must be clearly labeled with the chemical name, date received, and date opened.[3][5] An expiration date should be clearly marked on the label (e.g., 12 months after opening for many ethers).[5][6]

The logical relationship for safe storage is outlined below:

Disposal

-

Waste Characterization: Unused this compound and materials contaminated with it must be treated as hazardous waste.

-

Containerization: Collect waste in a properly labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed.

-

Disposal Procedure: All chemical waste must be disposed of through your institution's EHS office in accordance with local, state, and federal regulations.[12]

Emergency Procedures

Spills

-

Small Spills: In a fume hood, absorb the spill with an inert material (e.g., sand, vermiculite). Place the absorbent material in a sealed container for hazardous waste disposal.

-

Large Spills: Evacuate the area immediately. Remove all ignition sources. Alert others in the vicinity and contact your institution's emergency response team or EHS office.

Fire

-

Extinguishing Media: Use a carbon dioxide or dry chemical extinguisher.[13] Do not use a water jet.

-

Action: If a fire is small and you are trained to do so, extinguish it. For larger fires, or if you are unsure, activate the fire alarm, evacuate the area, and call emergency services.

First Aid

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing immediately. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

References

- 1. This compound | CAS#:63028-01-3 | Chemsrc [chemsrc.com]

- 2. Page loading... [guidechem.com]

- 3. ehs.princeton.edu [ehs.princeton.edu]

- 4. ehs.tcu.edu [ehs.tcu.edu]

- 5. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]

- 6. ehs.wisc.edu [ehs.wisc.edu]

- 7. NTP technical report on the toxicity studies of Ethylene Glycol Ethers: 2-Methoxyethanol, 2-Ethoxyethanol, 2-Butoxyethanol (CAS Nos. 109-86-4, 110-80-5, 111-76-2) Administered in Drinking Water to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NTP technical report on the toxicity studies of Ethylene Glycol Ethers: 2-Methoxyethanol, 2-Ethoxyethanol, 2-Butoxyethanol (CAS Nos. 109-86-4, 110-80-5, 111-76-2) Administered in Drinking Water to F344/N Rats and B6C3F1 Mice. | Semantic Scholar [semanticscholar.org]

- 9. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]

- 10. Peroxide-Forming Chemicals | Environmental Health & Safety Office | University of Minnesota Duluth [ehso.d.umn.edu]

- 11. eagle.justrite.com [eagle.justrite.com]

- 12. Ether use and preservation instructions, so that life is more secure and assured-Chemwin [en.888chem.com]

- 13. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]

A Technical Guide to the Synthesis of 2-Ethoxyoctane

Abstract

This technical guide outlines the probable first synthesis of 2-Ethoxyoctane. While a specific historical account of its discovery is not prominent in the scientific literature, its synthesis can be effectively achieved through the well-established Williamson ether synthesis. This document provides a detailed examination of the synthetic strategy, reaction mechanism, a comprehensive experimental protocol, and expected analytical data for the synthesis of this secondary ether. The content is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction

This compound is an unsymmetrical ether with potential applications in various chemical syntheses. The most direct and classical method for the synthesis of such ethers is the Williamson ether synthesis, developed by Alexander Williamson in 1850.[1] This reaction remains one of the most straightforward and widely used methods for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings.[1][2] The synthesis involves the reaction of an alkoxide ion with a primary alkyl halide via a bimolecular nucleophilic substitution (SN2) mechanism.[2]

Synthetic Strategy and Reaction Planning

The Williamson ether synthesis provides two potential pathways for the preparation of an unsymmetrical ether like this compound. The choice of reactants is critical for maximizing the yield of the desired ether and minimizing side reactions, primarily the E2 elimination.

The two possible disconnections for this compound are:

-

Route A: Reaction of sodium octan-2-oxide with an ethyl halide (e.g., bromoethane).

-

Route B: Reaction of sodium ethoxide with a 2-halooctane (e.g., 2-bromooctane).

The reaction proceeds via an SN2 mechanism, which is sensitive to steric hindrance at the electrophilic carbon center.[3][4]

-

Route A involves a primary alkyl halide (bromoethane), which is an excellent substrate for SN2 reactions.

-

Route B involves a secondary alkyl halide (2-bromooctane). Here, the alkoxide (ethoxide) is a strong base, and it can readily induce an E2 elimination reaction, leading to the formation of octene isomers as significant byproducts and thus reducing the ether yield.[3]

Therefore, Route A is the preferred and more efficient pathway for the synthesis of this compound.

Reaction Mechanism

The synthesis of this compound via the preferred route follows a two-step process. First, the alcohol (2-octanol) is deprotonated by a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide (sodium octan-2-oxide). The alkoxide then acts as a nucleophile, attacking the primary alkyl halide (bromoethane) in a concerted SN2 reaction to form the ether.

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol details the synthesis of this compound using the preferred Williamson ether synthesis route (Route A).

4.1. Materials and Equipment

-

Reagents: 2-Octanol, Sodium Hydride (NaH, 60% dispersion in mineral oil), Bromoethane, Anhydrous Diethyl Ether or Tetrahydrofuran (THF), Saturated Sodium Bicarbonate solution, Saturated Sodium Chloride solution (brine), Anhydrous Magnesium Sulfate (MgSO₄).

-

Equipment: Round-bottom flask, Reflux condenser, Dropping funnel, Magnetic stirrer and stir bar, Heating mantle, Separatory funnel, Rotary evaporator, Distillation apparatus, Standard laboratory glassware.

4.2. Synthetic Procedure

-

Alkoxide Formation:

-

In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) to anhydrous THF.

-

Place the flask in an ice bath and stir the suspension under a nitrogen atmosphere.

-

Slowly add 2-octanol (1.0 equivalent) dissolved in anhydrous THF dropwise from the dropping funnel over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases.

-

-

Ether Synthesis:

-

Cool the freshly prepared sodium octan-2-oxide solution in an ice bath.

-

Add bromoethane (1.2 equivalents) dropwise via the dropping funnel.

-

After the addition, remove the ice bath and gently heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of water to destroy any unreacted sodium hydride.

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[5]

-

Dry the organic layer over anhydrous magnesium sulfate.[5]

-

Filter off the drying agent and remove the solvent using a rotary evaporator.

-

-

Purification and Characterization:

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

-

Data Presentation

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 2-Octanol | C₈H₁₈O | 130.23 | 179 | 0.819 |

| Sodium Hydride (60%) | NaH | 24.00 | Decomposes | 1.396 |

| Bromoethane | C₂H₅Br | 108.97 | 38 | 1.46 |

| This compound | C₁₀H₂₂O | 158.28 | ~175-180 (est.) | ~0.79 (est.) |

Table 2: Experimental Conditions & Expected Results

| Parameter | Value / Description |

| Base | Sodium Hydride (NaH) |

| Alkyl Halide | Bromoethane |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | Reflux (~66 °C) |

| Reaction Time | 2-4 hours |

| Expected Yield | 50-95%[2] |

| Purification Method | Fractional Distillation |

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Characteristic Peaks |

| ¹H NMR | δ ~3.4-3.6 (m, 1H, -CH-O-), δ ~3.3-3.5 (q, 2H, -O-CH₂-), δ ~1.1-1.2 (t, 3H, -O-CH₂-CH₃), δ ~0.8-0.9 (t, 3H, terminal -CH₃) |

| ¹³C NMR | δ ~75-80 (-CH-O-), δ ~63-68 (-O-CH₂-), various peaks in the aliphatic region (δ ~10-40) |

| IR (cm⁻¹) | ~2850-2960 (C-H stretch), ~1115 (strong, C-O-C stretch) |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound is most effectively and logically accomplished using the Williamson ether synthesis. By selecting the appropriate reagents—a secondary alcohol to form the alkoxide and a primary alkyl halide—the reaction proceeds efficiently through an SN2 mechanism, minimizing competing elimination reactions and ensuring a good yield of the target ether. The provided protocol offers a robust framework for the successful laboratory preparation and purification of this compound.

References

2-Ethoxyoctane as a Fragrance Ingredient: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ethoxyoctane (CAS No. 63028-01-3), a fragrance ingredient. The document details its physicochemical properties, outlines potential synthetic and analytical methodologies, and discusses the requisite safety and toxicological assessments pertinent to its use in consumer products. The information presented herein is intended to serve as a foundational resource for professionals in research, development, and safety assessment.

Physicochemical Properties of this compound

Quantitative data on the physicochemical properties of this compound are summarized in the table below. It is important to note that while computational data are available, experimental data for several key properties such as boiling point, melting point, and density are not readily found in publicly accessible literature.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₂O | PubChem[1] |

| Molecular Weight | 158.28 g/mol | PubChem[1] |

| CAS Number | 63028-01-3 | Guidechem, Chemsrc, PubChem[1][2][3] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | Ethyl-(1-methyl-heptyl)-ether, Octane, 2-ethoxy- | Chemsrc[3] |

| XLogP3-AA (Computed) | 3.8 | PubChem[1] |

| Topological Polar Surface Area (Computed) | 9.2 Ų | PubChem[1] |

| Hydrogen Bond Donor Count (Computed) | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count (Computed) | 1 | PubChem[1] |

| Rotatable Bond Count (Computed) | 7 | PubChem[1] |

| Exact Mass (Computed) | 158.167065321 Da | PubChem[1] |

| Monoisotopic Mass (Computed) | 158.167065321 Da | PubChem[1] |

| Boiling Point | Data not available | Chemsrc[3] |

| Melting Point | Data not available | Chemsrc[3] |

| Density | Data not available | Chemsrc[3] |

Synthesis and Analysis

Synthesis of this compound

A plausible and widely used method for the synthesis of ethers such as this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is a representative procedure based on the principles of the Williamson ether synthesis and may require optimization.

-

Materials:

-

2-Octanol

-

Sodium hydride (NaH) as a 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Ethyl bromide

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, reflux condenser, and a nitrogen atmosphere setup.

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-octanol (1 equivalent) to anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases, indicating the formation of the sodium 2-octanoxide.

-

Add ethyl bromide (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion, cool the reaction to room temperature and cautiously quench by the slow addition of a saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to yield this compound.

-

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard analytical technique for the identification and quantification of volatile fragrance ingredients like this compound.

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general framework for the GC-MS analysis of this compound in a fragrance mixture.

-

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

A non-polar capillary column (e.g., DB-5ms, HP-5ms, or equivalent).

-

Helium as the carrier gas.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., ethanol (B145695) or hexane).

-

Prepare a series of calibration standards by diluting the stock solution.

-

For a finished product (e.g., a cosmetic), perform a solvent extraction (e.g., with diethyl ether or hexane) to isolate the fragrance components.

-

-

GC-MS Conditions (Typical):

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 split ratio)

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 5 °C/minute to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

-

Carrier Gas Flow: Constant flow, e.g., 1.0 mL/min.

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

-

Data Analysis:

-

Identify this compound in the sample chromatogram by comparing its retention time and mass spectrum with that of the analytical standard.

-

Quantify the amount of this compound by constructing a calibration curve from the analysis of the standard solutions.

-

Safety and Toxicological Assessment

A comprehensive safety assessment is crucial for any fragrance ingredient. While no specific toxicological data for this compound were found in the public domain, this section outlines the standard experimental protocols for key toxicological endpoints relevant to fragrance ingredients. The safety of a new fragrance ingredient is often established through a weight-of-evidence approach, which may include data from structurally similar compounds (read-across).

Skin Sensitization

Experimental Protocol: Murine Local Lymph Node Assay (LLNA)

The LLNA is an in vivo method for identifying potential skin sensitizers and determining their potency.[3][4][5][6][7]

-

Principle: The assay measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application of the test substance on the mouse ear. A substance is identified as a sensitizer (B1316253) if it induces a threefold or greater increase in lymphocyte proliferation compared to vehicle-treated controls (a Stimulation Index ≥ 3).

-

Animals: Female CBA/Ca or CBA/J mice are typically used.

-

Procedure:

-

A minimum of four animals are used per dose group, with at least three concentrations of the test substance in a suitable vehicle (e.g., acetone/olive oil 4:1), plus a vehicle control group.

-

Apply 25 µL of the test substance or vehicle to the dorsum of each ear for three consecutive days.

-